molecular formula C14H20N4O2 B12746441 3-(Pyrrol-2-ylmethyleneamino)-4-(piperidinomethyl)-2-oxazolidone CAS No. 126268-13-1

3-(Pyrrol-2-ylmethyleneamino)-4-(piperidinomethyl)-2-oxazolidone

Cat. No.: B12746441
CAS No.: 126268-13-1
M. Wt: 276.33 g/mol
InChI Key: XJXAYVLPUFXYEA-CXUHLZMHSA-N
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Description

3-(Pyrrol-2-ylmethyleneamino)-4-(piperidinomethyl)-2-oxazolidone is a complex organic compound that features a unique combination of pyrrole, piperidine, and oxazolidone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyrrol-2-ylmethyleneamino)-4-(piperidinomethyl)-2-oxazolidone typically involves multi-step organic reactions. One common method includes the condensation of pyrrole-2-carbaldehyde with piperidine and subsequent cyclization with oxazolidone under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrol-2-ylmethyleneamino)-4-(piperidinomethyl)-2-oxazolidone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrrole and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyrrole or piperidine derivatives.

Scientific Research Applications

3-(Pyrrol-2-ylmethyleneamino)-4-(piperidinomethyl)-2-oxazolidone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(pyrrol-2-ylmethyleneamino)-4-(piperidinomethyl)-2-oxazolidone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyrrol-2-ylmethyl)-4-(piperidinomethyl)-2-oxazolidone
  • 3-(Pyrrol-2-ylmethyleneamino)-4-(morpholinomethyl)-2-oxazolidone

Uniqueness

3-(Pyrrol-2-ylmethyleneamino)-4-(piperidinomethyl)-2-oxazolidone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various applications.

Properties

CAS No.

126268-13-1

Molecular Formula

C14H20N4O2

Molecular Weight

276.33 g/mol

IUPAC Name

4-(piperidin-1-ylmethyl)-3-[(E)-1H-pyrrol-2-ylmethylideneamino]-1,3-oxazolidin-2-one

InChI

InChI=1S/C14H20N4O2/c19-14-18(16-9-12-5-4-6-15-12)13(11-20-14)10-17-7-2-1-3-8-17/h4-6,9,13,15H,1-3,7-8,10-11H2/b16-9+

InChI Key

XJXAYVLPUFXYEA-CXUHLZMHSA-N

Isomeric SMILES

C1CCN(CC1)CC2COC(=O)N2/N=C/C3=CC=CN3

Canonical SMILES

C1CCN(CC1)CC2COC(=O)N2N=CC3=CC=CN3

Origin of Product

United States

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